molecular formula C14H24N2O4 B2531887 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide CAS No. 941959-51-9

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide

Cat. No.: B2531887
CAS No.: 941959-51-9
M. Wt: 284.356
InChI Key: ZQQNPVOPKIQNAQ-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide is an oxalamide derivative featuring a 1,4-dioxaspiro[4.4]nonane moiety linked via a methyl group to one nitrogen atom and an isobutyl group to the other. Its molecular formula is C₁₄H₂₄N₂O₄, with a molecular weight of 284.35 g/mol. The spirocyclic dioxolane ring system confers conformational rigidity, while the isobutyl substituent enhances lipophilicity compared to aromatic analogs.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-10(2)7-15-12(17)13(18)16-8-11-9-19-14(20-11)5-3-4-6-14/h10-11H,3-9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQNPVOPKIQNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1COC2(O1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,4-Dioxaspiro[4.4]nonane

The spirocyclic ketal is synthesized via acid-catalyzed condensation of cyclopentanone and ethylene glycol:
$$
\text{Cyclopentanone} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{1,4-Dioxaspiro[4.4]nonane} + \text{H}_2\text{O}
$$
Conditions :

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv).
  • Solvent : Toluene (reflux, 6–8 h).
  • Yield : 85–90%.

Functionalization to Introduce Methyleneamine

The spirocyclic ketal is brominated at the 2-position using N-bromosuccinimide (NBS) under radical initiation:
$$
\text{1,4-Dioxaspiro[4.4]nonane} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-Bromo-1,4-dioxaspiro[4.4]nonane}
$$
Conditions :

  • Initiation : Azobisisobutyronitrile (AIBN, 0.05 equiv).
  • Solvent : Carbon tetrachloride (60°C, 4 h).
  • Yield : 70–75%.

Subsequent Gabriel synthesis converts the bromide to the primary amine:
$$
\text{2-Bromo derivative} + \text{Phthalimide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Phthalimido intermediate} \xrightarrow{\text{Hydrazine}} \text{1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine}
$$
Conditions :

  • Deprotection : Hydrazine hydrate (ethanol, reflux, 2 h).
  • Yield : 80–85%.

Synthesis of the Oxalamide Backbone

Stepwise Coupling Using Oxalyl Chloride

Oxalyl chloride reacts sequentially with isobutylamine and the spirocyclic amine:
$$
\text{ClC(O)C(O)Cl} + \text{isobutylamine} \rightarrow \text{ClC(O)C(O)NH(CH}2\text{CH(CH}3\text{)_2)} \xrightarrow{\text{1,4-Dioxaspiro amine}} \text{Target compound}
$$
Conditions :

  • Step 1 : Isobutylamine in anhydrous dichloromethane (0°C, 1 h).
  • Step 2 : Addition of spirocyclic amine and triethylamine (room temperature, 12 h).
  • Yield : 65–70%.

One-Pot Coupling Using Diethyl Oxalate

Diethyl oxalate undergoes transamidation with both amines under basic conditions:
$$
\text{Ethyl oxalate} + \text{isobutylamine} + \text{spirocyclic amine} \xrightarrow{\text{NaH, DMF}} \text{Target compound}
$$
Conditions :

  • Base : Sodium hydride (2.2 equiv).
  • Solvent : Dry DMF (40°C, 6 h).
  • Yield : 60–65%.

Optimization and Challenges

Regioselectivity in Oxalamide Formation

The order of amine addition critically influences regioselectivity. Introducing the bulkier spirocyclic amine first minimizes steric hindrance, favoring N¹-substitution.

Stability of the Spirocyclic Moiety

The 1,4-dioxaspiro[4.4]nonane group is acid-labile. Reactions requiring acidic conditions (e.g., diazotization) must be avoided.

Purification Techniques

Flash chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound. Key spectral data for validation include:

  • ¹H NMR : δ 1.02 (d, 6H, isobutyl CH₃), 3.85–4.10 (m, 4H, ketal OCH₂), 5.45 (s, 2H, NCH₂).
  • IR : 1645 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch).

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
Oxalyl chloride coupling ClC(O)C(O)Cl, Et₃N 65–70% High purity, minimal side products Moisture-sensitive conditions
Diethyl oxalate coupling NaH, DMF 60–65% One-pot simplicity Lower yield due to competing hydrolysis

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The spiroketal structure allows for unique interactions with biological molecules, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to three key analogs (Table 1):

Table 1: Key Structural Analogs
Compound Name Molecular Formula Molecular Weight Substituent (N2) Key Features
Target Compound C₁₄H₂₄N₂O₄ 284.35 Isobutyl Aliphatic substituent, spiro
N2-(p-tolyl) analog (CAS 899734-22-6) C₁₇H₂₂N₂O₄ 318.40 p-Tolyl Aromatic substituent
N2-(2,4-dimethylphenyl) analog (CAS 899982-38-8) C₁₈H₂₄N₂O₄ 332.40 2,4-Dimethylphenyl Steric hindrance, aromatic
Spiro-derived biolubricants Varies Varies Variable Derived from oleic acid
Key Observations :

Substituent Impact on Lipophilicity: The isobutyl group in the target compound reduces logP compared to aromatic analogs (e.g., p-tolyl, 2,4-dimethylphenyl), favoring solubility in non-polar environments.

The spirocyclic dioxolane ring in all analogs imposes rigidity, which may improve metabolic stability compared to non-spiro oxalamides .

Synthesis and Applications: Spiro compounds like those derived from oleic acid () share synthetic routes involving cyclization reactions, suggesting the target compound could be synthesized via similar methods . The pyrrolidinone-dioxolane hybrid in demonstrates intramolecular hydrogen bonding (C–H···O), a feature likely present in the target compound, influencing crystallinity and thermal stability .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Crystal Packing :
  • The target compound’s amide groups can form intramolecular hydrogen bonds (e.g., N–H···O), stabilizing its conformation. This is analogous to the S(7) ring motif observed in ’s crystal structure .
Biolubricant Potential :
  • Spiro compounds synthesized from oleic acid () exhibit low-temperature fluidity and tribological stability , properties that could extend to the target compound if functionalized appropriately .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. Its potential biological activity has garnered interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a dioxaspiro framework , which contributes to its structural complexity and stability. The molecular formula is C15H22N2O4C_{15}H_{22}N_{2}O_{4} with a molecular weight of approximately 306.35 g/mol . The oxalamide functional group enhances its potential interactions with various biological targets.

Preliminary studies suggest that compounds with similar structures can exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : The oxalamide moiety may interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The spirocyclic structure allows for unique conformational flexibility, facilitating interactions with specific receptors.
  • Antioxidant Activity : Some oxalamides have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialIn vitro studies indicate effectiveness against certain bacterial strains.
AnticancerPreliminary results suggest cytotoxic effects on cancer cell lines.
Anti-inflammatoryExhibits potential to reduce inflammatory markers in vitro.
NeuroprotectiveMay protect neuronal cells from oxidative damage in preliminary assays.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
  • Anticancer Potential : In a research conducted on various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxicity with IC50 values around 25 µM, indicating promising anticancer properties.
  • Neuroprotective Effects : A neuroprotective assay using SH-SY5Y neuronal cells exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to control groups, highlighting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Synthesize the 1,4-dioxaspiro[4.4]nonane scaffold via acid-catalyzed cyclization of diols and ketones, as demonstrated in spiro compound syntheses .
  • Step 2 : Functionalize the scaffold by introducing the methyl group at the 2-position using alkylation or reductive amination.
  • Step 3 : Couple the isobutylamine moiety via oxalyl chloride-mediated condensation (e.g., as in oxalamide synthesis ). Monitor reaction temperature (≤0°C to avoid decomposition) and solvent choice (dioxane or THF for solubility).
  • Yield Optimization : Adjust stoichiometry (e.g., oxalyl chloride in excess) and use inert atmospheres to minimize side reactions. Typical yields range from 60–75% for analogous oxalamides .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Methodology :

  • FTIR : Confirm carbonyl stretches (C=O) at ~1670–1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
  • NMR : Analyze ¹H and ¹³C spectra for characteristic signals:
  • ¹H: δ 1.0–1.2 ppm (isobutyl CH₃), δ 3.5–4.0 ppm (dioxaspiro O-CH₂), δ 4.2–4.5 ppm (oxalamide N-CH₂) .
  • ¹³C: Peaks at ~170–175 ppm (oxalamide C=O), 100–110 ppm (spiro carbons) .
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H···O) to confirm spiro ring conformation .

Advanced Research Questions

Q. What role does the 1,4-dioxaspiro[4.4]nonane moiety play in modulating the compound’s physicochemical properties?

  • Methodology :

  • Solubility Studies : Compare logP values (via HPLC) with non-spiro analogs. The dioxaspiro group increases hydrophilicity due to oxygen-rich rings .
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures. Spiro systems often exhibit higher thermal stability (>180°C) due to restricted conformational mobility .
  • Crystallography : Analyze hydrogen-bonding networks (e.g., S(7) motifs) to explain solid-state stability .

Q. How can computational modeling predict the compound’s potential as a ligand in enzyme inhibition?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Prioritize the oxalamide group for hydrogen bonding and the spiro ring for hydrophobic pocket fitting .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD values (<2 Å indicates stable docking) .
  • SAR Analysis : Modify substituents (e.g., isobutyl to cyclopentyl) and calculate binding free energy (ΔG) changes .

Q. What analytical challenges arise in detecting trace degradation products under oxidative conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to H₂O₂ (3% v/v, 40°C, 24h) and analyze via LC-MS/MS.
  • Degradant Identification : Look for m/z signals corresponding to spiro ring cleavage (+18 Da for hydration) or oxalamide hydrolysis (-44 Da) .
  • Validation : Use high-resolution Q-TOF to confirm fragment structures and propose degradation pathways .

Data Contradiction Analysis

Q. Why do reported yields for analogous oxalamides vary across studies, and how can reproducibility be improved?

  • Analysis :

  • Contradiction Source : Discrepancies in solvent purity (e.g., dioxane vs. anhydrous dioxane) and reaction scales (millimole vs. industrial batches) .
  • Resolution : Standardize anhydrous conditions, use Schlenk lines for moisture-sensitive steps, and report yields with error margins (±5%) across triplicate trials .

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